2,6-Dibromonicotinonitrile
Description
Contextualization within Halogenated Heterocyclic Chemistry
Halogenated heterocyclic compounds are a cornerstone of modern organic chemistry, prized for the enhanced reactivity and specific binding properties that halogens impart to a molecule. mdpi.com Halogens, due to their electrophilicity and ability to act as good leaving groups, play a crucial role in the activation and functionalization of organic compounds. mdpi.com This has led to their widespread use in the synthesis of diverse and highly functionalized carbocyclic and heterocyclic structures. mdpi.com The introduction of halogen atoms into a heterocyclic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making them indispensable tools in drug discovery and materials science. researchgate.netbohrium.com The field of halogenated heterocyclic chemistry is continually evolving, with ongoing research focused on developing new and efficient methods for their synthesis and exploring their applications in creating novel molecular architectures. osi.lv
Evolution of Research Trajectories for Nicotinonitrile Derivatives
Nicotinonitrile, or 3-cyanopyridine, and its derivatives have long been recognized for their broad spectrum of biological activities and therapeutic applications. researchgate.netekb.eg Research into nicotinonitrile derivatives has yielded several marketed drugs, including bosutinib, milrinone, and neratinib, highlighting the pharmacological importance of this scaffold. researchgate.netekb.eg Historically, research focused on the synthesis and exploration of the fundamental chemical properties of these compounds. researchgate.net Over time, the focus has shifted towards the design and synthesis of more complex nicotinonitrile-based hybrids and fused-ring systems with tailored biological activities. researchgate.netekb.eg Recent studies have explored their potential as anticancer, anti-inflammatory, and antioxidant agents. ekb.eg The development of multi-component reactions and the use of novel catalytic systems have further expanded the accessible chemical space of nicotinonitrile derivatives, enabling the creation of diverse molecular libraries for drug discovery. acs.org The strategic incorporation of various functional groups onto the nicotinonitrile core continues to be a key area of investigation, aiming to enhance potency and selectivity for specific biological targets. mdpi.com
Current Research Landscape and Strategic Importance of 2,6-Dibromonicotinonitrile
In the current research landscape, this compound has gained prominence as a highly versatile synthetic intermediate. ambeed.comcrysdotllc.com Its two bromine atoms at positions 2 and 6 of the pyridine (B92270) ring are strategically placed for selective functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the controlled, stepwise introduction of different substituents, providing a powerful tool for creating complex molecular architectures. ambeed.com The term "building block" in chemistry refers to a chemical compound with reactive functional groups that can be used for the modular assembly of more complex structures. wikipedia.org this compound perfectly fits this description, enabling chemists to construct novel compounds with a high degree of precision. wikipedia.orgrsc.org Its importance is underscored by its use in the synthesis of building blocks for medicinal chemistry and combinatorial compound libraries. crysdotllc.com The ability to readily modify the this compound scaffold makes it a valuable asset in the quest for new therapeutic agents and advanced materials.
Chemical and Physical Properties of Dibromonicotinonitrile Isomers
The physical and chemical properties of dibromonicotinonitrile isomers are crucial for their application in chemical synthesis. The table below outlines some of the key properties of this compound and its isomers.
| Property | This compound | 2,5-Dibromonicotinonitrile | 5,6-Dibromonicotinonitrile |
| CAS Number | 53367-52-5 chemsrc.com | 1214340-41-6 sigmaaldrich.comechemi.com | 1214384-33-4 guidechem.com |
| Molecular Formula | C₆H₂Br₂N₂ chemsrc.com | C₆H₂Br₂N₂ sigmaaldrich.comechemi.com | C₆H₂Br₂N₂ guidechem.com |
| Molecular Weight | 261.9 g/mol chemsrc.com | 261.9 g/mol echemi.com | 261.9 g/mol guidechem.com |
| Boiling Point | 337.2±42.0 °C at 760 mmHg chemsrc.com | 305.0±42.0°C at 760 mmHg echemi.com | 286.3±35.0 °C at 760 mmHg guidechem.com |
| Density | 2.2±0.1 g/cm³ chemsrc.com | 2.19 g/cm³ echemi.com | 2.2±0.1 g/cm³ guidechem.com |
| Flash Point | 157.7±27.9 °C chemsrc.com | Not applicable | 126.9±25.9 °C guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOWSKDSKOEEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53367-52-5 | |
| Record name | 2,6-dibromopyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,6 Dibromonicotinonitrile
Established Synthetic Routes and Precursor Analysis
The traditional synthesis of 2,6-dibromonicotinonitrile often involves the bromination of nicotinonitrile or its derivatives. A common precursor is 2,6-dihydroxynicotinonitrile, which can be converted to the target compound through a two-step process involving a Sandmeyer-type reaction. Another approach starts from 2,6-dichloronicotinonitrile and utilizes a halogen exchange reaction.
Key precursors for the synthesis of this compound and related compounds are detailed below.
| Precursor Compound | CAS Number | Role in Synthesis |
| Pyridin-3-ol | 109-00-2 | Starting material for 2,6-Dibromo-3-pyridinol. chemsrc.com |
| Pyridine (B92270) | 110-86-1 | Core structure for various pyridine derivatives. chemsrc.com |
| Bromine | 7726-95-6 | Brominating agent. chemsrc.com |
| 2-Amino-5-cyano-3-nitropyridine | 1003711-13-4 | Precursor for 5,6-diaminopyridine-3-carbonitrile. chemsrc.com |
| 5-Bromo-3-nitropyridin-2-amine | 6945-68-2 | Precursor for 5,6-diaminopyridine-3-carbonitrile. chemsrc.com |
Optimization of Synthetic Pathways for Enhanced Efficiency and Yield
Efforts to improve the synthesis of this compound have focused on optimizing reaction conditions and exploring novel catalytic systems. These optimizations aim to increase yield, reduce reaction times, and minimize the formation of byproducts.
Process Redesign and Catalytic Approaches
Catalytic approaches have shown significant promise in enhancing synthetic efficiency. For instance, the use of transition-metal catalysts, such as cobalt and rhodium complexes, has been explored for similar nitrogen-containing heterocyclic compounds. frontiersin.org These catalysts can facilitate reactions under milder conditions and with greater selectivity. frontiersin.org Dual-catalyst systems, combining a photocatalyst with a stereocontrolling Lewis acid, have also been developed for certain cycloadditions, a strategy that could potentially be adapted for the synthesis of pyridine derivatives. nih.gov
AI-Driven Route Scouting and Prediction Models
Novel Synthetic Strategies and Method Development
Stereoselective Synthesis Considerations
While this compound itself is not chiral, the principles of stereoselective synthesis are important when it is used as a building block for more complex, chiral molecules. crysdotllc.com Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. rsc.orgthieme.com This is particularly relevant in the synthesis of pharmaceuticals, where different stereoisomers can have vastly different biological activities. Strategies for stereoselective synthesis often employ chiral catalysts or auxiliaries to guide the reaction towards the desired stereochemical outcome. rsc.orgrsc.orgmdpi.comfrontiersin.orgbeilstein-journals.orgnih.gov
Reactivity and Mechanistic Investigations of 2,6 Dibromonicotinonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,6-Dibromonicotinonitrile
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying halogenated pyridines like this compound. nih.gov This process involves the replacement of a leaving group, in this case, a bromide atom, by a nucleophile.
The SNAr mechanism in halogenated pyridines proceeds through a two-step addition-elimination pathway. pearson.com Initially, a nucleophile attacks an electron-deficient carbon atom on the pyridine (B92270) ring that is bonded to a halogen. This forms a negatively charged intermediate known as a Meisenheimer complex. pearson.comnumberanalytics.com The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate. numberanalytics.compressbooks.pub The rate-determining step is typically the formation of this Meisenheimer complex. numberanalytics.com In the subsequent step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. pressbooks.pub The reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, which is counterintuitive to C-X bond strength but is dictated by the electronegativity and the stability of the Meisenheimer complex. masterorganicchemistry.com
Substituents on the pyridine ring play a crucial role in directing the regioselectivity of SNAr reactions. numberanalytics.com Electron-withdrawing groups, such as the nitrile group in this compound, activate the ring towards nucleophilic attack. These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance or inductive effects. numberanalytics.compressbooks.pub
In di-substituted pyridines, the position of these substituents significantly influences where the nucleophilic attack will occur. For multiply halogenated heterocycles, the most electron-deficient carbon atom is the preferred site for substitution. baranlab.org In the case of 2,6-dihalopyridines, SNAr reactions are generally faster at the 4-position (if available) than at the 2- or 6-positions, though this is highly dependent on the specific nucleophile and reaction conditions. baranlab.org For this compound, the electron-withdrawing nitrile group at the 3-position influences the electron distribution, making the adjacent carbon atoms susceptible to nucleophilic attack. The presence of bulky substituents can also sterically hinder the approach of a nucleophile to a particular position, thereby influencing the regiochemical outcome. beilstein-journals.org
While many SNAr reactions proceed without a catalyst, certain systems can be employed to enhance reaction rates and yields, particularly with less reactive substrates. The use of phase-transfer catalysts can be beneficial in reactions involving a solid or immiscible liquid phase. wikipedia.org More advanced strategies involve the in-situ activation of the halopyridine. For instance, N-phosphonium pyridinium (B92312) intermediates have been shown to be highly reactive in SNAr reactions, allowing C-P bond formation to occur at ambient temperatures. nih.gov These intermediates are formed by the reaction of a halopyridine with a phosphine (B1218219), often facilitated by a catalytic amount of an activator like iodine. nih.gov
| Catalyst/Promoter System | Reaction Type | Benefit |
| Iodine (catalytic) | N-Phosphonium Pyridinium Formation | Facilitates SNAr with phosphine nucleophiles at ambient temperature. nih.gov |
| Phase-Transfer Catalysts | General SNAr | Enhances reaction rates in multiphasic systems. wikipedia.org |
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
Transition metal-catalyzed cross-coupling reactions are powerful synthetic tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations. eie.grmdpi.com These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov
Palladium catalysts are widely used for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. eie.grsigmaaldrich.com These methods are highly valued in both academic and industrial settings for their efficiency and functional group tolerance. sigmaaldrich.com The choice of palladium catalyst and ligands is critical for the success of the reaction, with various phosphine ligands and palladium complexes available to suit different substrates and reaction conditions. sigmaaldrich.commdpi.com For instance, the use of a surfactant like TPGS-750-M in water can enable many palladium-catalyzed couplings to proceed at room temperature. sigmaaldrich.com
The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.comyonedalabs.com This reaction is known for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.gov
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: yonedalabs.comlibretexts.org
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., this compound) to form a palladium(II) species.
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. yonedalabs.com
For dihalogenated substrates like this compound, it is often possible to achieve mono-substitution by carefully controlling the reaction conditions and stoichiometry of the reagents. baranlab.org The reactivity of different halogen positions can also be exploited for selective coupling. In dihalopyridines, cross-coupling reactions generally occur fastest at the 2- and 6-positions. baranlab.org
| Coupling Reaction | Catalyst/Reagents | Bond Formed |
| Suzuki-Miyaura | Pd catalyst, Base, Organoboron compound | C-C |
| Heck | Pd catalyst, Base, Alkene | C-C |
| Sonogashira | Pd/Cu catalysts, Base, Terminal alkyne | C-C |
| Buchwald-Hartwig | Pd catalyst, Base, Amine | C-N |
Other Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations
Beyond the well-established palladium-catalyzed reactions, other transition metals can also mediate the formation of new bonds with aryl halides. For instance, copper-catalyzed reactions, such as variations of the Ullmann condensation, can be used to form carbon-oxygen and carbon-sulfur bonds. Nickel catalysts are also effective for various cross-coupling reactions and can sometimes offer different reactivity or selectivity compared to palladium.
The cyano group in this compound can also potentially participate in or influence metal-mediated reactions. While the C-CN bond is generally robust, its activation by transition metals is a known process, although less common than C-halogen bond activation.
Halogen Dance Reactions and Related Rearrangements of this compound
The generally accepted mechanism for the halogen dance reaction involves a series of deprotonation and halogen-metal exchange steps. For a dihalopyridine derivative, a strong base, such as lithium diisopropylamide (LDA), can deprotonate the ring at a position ortho to a halogen, creating a lithiated intermediate. This intermediate can then undergo an intermolecular halogen transfer with another molecule of the starting material, leading to a rearranged product. The driving force for the migration is the formation of a more stable carbanion or organometallic species.
In the case of this compound, a halogen dance reaction could potentially lead to the migration of one of the bromine atoms to the 4- or 5-position. The presence of the electron-withdrawing nitrile group and the pyridine nitrogen would significantly influence the acidity of the ring protons and the stability of the lithiated intermediates, thereby directing the course of the rearrangement. Studies on related bromopyridines have shown that such migrations are feasible and can be influenced by the presence of other substituents. For example, the isomerization of 3-bromopyridines to 4-bromopyridines has been shown to proceed via a pyridyne intermediate under certain basic conditions. A crossover experiment using isotopically labeled bromine has provided evidence for the intramolecular nature of some copper-catalyzed halogen migrations.
Base-Catalyzed Halogen Dance in Halogenated Pyridines
The halogen dance (HD) is a base-catalyzed isomerization reaction wherein a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. pressbooks.pub This rearrangement is typically driven by thermodynamics, proceeding towards the most stable anionic intermediate. pressbooks.pub For halogenated pyridines, strong bases like lithium diisopropylamide (LDA) are commonly employed to initiate the reaction. rsc.orgnih.gov The mechanism generally involves deprotonation at a position ortho to a directing group, which in the case of many halopyridines, can be the halogen atom itself. rsc.org This generates a lithiated intermediate that can then participate in an intermolecular halogen transfer with another molecule of the starting material, leading to the "dance" of the halogen atom to a new position on the pyridine ring. rsc.org
In the context of this compound, the presence of two bromine atoms and a nitrile group introduces complexity to its reactivity under basic conditions. While direct studies on the halogen dance of this specific compound are not prevalent in the reviewed literature, the behavior of other substituted bromopyridines provides a basis for predicting its reactivity. nih.govwikipedia.org For instance, in 2,3-dibromopyridine (B49186), treatment with LDA at low temperatures leads to a halogen dance, yielding 3-iodo- and 4-iodopyridines after quenching with iodine. chemicalnote.com The nitrile group in this compound is a strong electron-withdrawing group, which would influence the acidity of the ring protons and the stability of any anionic intermediates formed, thereby affecting the course of a potential halogen dance.
The general mechanism for a base-catalyzed halogen dance in a generic bromopyridine is outlined below:
Deprotonation by a strong base (e.g., LDA) to form a lithiated pyridine intermediate. rsc.org
Intermolecular halogen transfer from a molecule of the starting material to the lithiated intermediate. rsc.org
This transfer results in a new lithiated species and a di- or rearranged bromo-pyridine. rsc.org
The process continues until the most thermodynamically stable lithiated species is formed, which upon quenching with an electrophile, yields the final product. pressbooks.pub
Regioselective Control in Halogen Dance Transformations
The regioselectivity of the halogen dance is dictated by the relative thermodynamic stability of the possible organolithium intermediates. pressbooks.pub The position of the lithiation is influenced by the directing effects of the substituents on the pyridine ring. Halogen atoms themselves can act as directing groups, typically favoring deprotonation at the ortho position. arkat-usa.org However, the presence of other functional groups can alter this preference. In the case of this compound, the electron-withdrawing nitrile group at the 3-position would significantly influence the regiochemistry of deprotonation. It is known that a cyano group can direct lithiation to the ortho position. researchgate.net
Studies on substituted pyridines have shown that the outcome of the halogen dance can be controlled by the choice of base and reaction conditions. pdx.edu For example, the metalation of 3-bromopyridine (B30812) with LDA can lead to a halogen dance, while the use of different bases might favor direct functionalization. pdx.edu In the case of this compound, the interplay between the two bromo substituents and the nitrile group would determine the most acidic proton and the subsequent migration pathway of the bromine atoms. It is plausible that deprotonation would occur at the C-4 or C-5 position, with the subsequent halogen dance leading to various isomeric bromonicotinonitriles. The precise control of regioselectivity in such a system would be a synthetic challenge, likely requiring careful optimization of the base, solvent, temperature, and reaction time.
Reactivity of the Nitrile Functionality in this compound
Transformations via Nucleophilic Addition to the Nitrile Group
The nitrile group is highly polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack. researchgate.net This reactivity is enhanced in 2-cyanopyridines due to the electron-withdrawing nature of the pyridine ring. researchgate.net In this compound, the electrophilicity of the nitrile carbon is further increased by the two bromine atoms.
Common transformations of the nitrile group that proceed via nucleophilic addition include:
Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. organic-chemistry.org This reaction proceeds through the initial nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon.
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). organic-chemistry.org Milder reducing agents can sometimes yield aldehydes.
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form an intermediate imine anion, which upon aqueous workup, is hydrolyzed to a ketone. organic-chemistry.org
Addition of other Nucleophiles: A variety of other nucleophiles, such as alcohols and thiols, can add to the nitrile group, often catalyzed by the coordination of the nitrile nitrogen to a metal center. researchgate.net For instance, the reaction of 2-cyanopyridine (B140075) with methanol (B129727) in the presence of Mn(II) leads to the formation of a methyl picolinimidate complex. researchgate.net
The presence of the two bromine atoms on the pyridine ring of this compound would likely make the nitrile group more reactive towards nucleophiles compared to unsubstituted 2-cyanopyridine.
Cyclization Reactions Involving the Nitrile Moiety
The nitrile group in 2-cyanopyridines can participate in cyclization reactions, serving as an electrophilic partner for an intramolecular or intermolecular nucleophile. sci-hub.sebeilstein-journals.orgacs.org These reactions are valuable for the synthesis of fused heterocyclic systems. For example, 2-amino-3-cyanopyridines can undergo intermolecular cyclization with formamide (B127407) to produce pyrido[2,3-d]pyrimidines. beilstein-journals.orgacs.org
A notable application of 2-cyanopyridines is in biocompatible cyclization reactions with peptides containing an N-terminal cysteine. sci-hub.se The thiol group of the cysteine adds to the nitrile to form a thioimidate, which then undergoes intramolecular cyclization with the terminal amino group to form a stable thiazoline (B8809763) ring. sci-hub.se This type of reaction has been used for peptide macrocyclization. sci-hub.se Given this precedent, the nitrile group in this compound could potentially undergo similar cyclization reactions with appropriate bifunctional nucleophiles. The electron-withdrawing bromine atoms would be expected to enhance the reactivity of the nitrile in such cyclizations.
Reaction Kinetics and Thermodynamics for this compound Transformations
Determination of Reaction Rates and Rate Constants
The study of reaction kinetics provides insight into the mechanism of a chemical transformation by measuring the rate at which reactants are converted into products. ukessays.com For nucleophilic substitution reactions, the rate can be first-order (dependent on the concentration of the substrate only, as in SN1) or second-order (dependent on the concentrations of both the substrate and the nucleophile, as in SN2). chemicalnote.com
The following table presents kinetic data for the KHMDS-catalyzed halogen dance of 2,3-dibromopyridine, which serves as a model for the type of data that could be determined for this compound.
| Catalyst | Time (min) | Yield of 3-iodopyridine (B74083) (%) |
|---|---|---|
| 10 mol% KHMDS | 1 | 89 |
| 5 | 89 | |
| 15 | 89 | |
| 60 | 89 | |
| 10 mol% KOtBu | 1 | 22 |
| 5 | 49 | |
| 15 | 70 | |
| 60 | 82 |
Data is illustrative and based on the halogen dance of 2,3-dibromopyridine, not this compound. chemicalnote.com
This data demonstrates that KHMDS is a much more active catalyst than potassium tert-butoxide (KOtBu) for this transformation, leading to a much faster reaction rate. chemicalnote.com Similar kinetic analyses for the reactions of this compound would be necessary to understand the influence of the nitrile group and the substitution pattern on the reaction rates and to optimize reaction conditions. Thermodynamic data, such as the enthalpy and entropy of reaction, would provide information on the position of the equilibrium and the driving force for the transformation. tennessee.edu Such data can be determined experimentally through calorimetry or computationally using theoretical models.
Activation Energy Profiles and Transition State Analysis
A complete analysis of activation energy profiles requires specific quantitative data, typically obtained through computational chemistry studies (e.g., Density Functional Theory calculations) or detailed kinetic experiments. Such studies would elucidate the energy barriers for reactions with various nucleophiles, providing insight into the reaction rates.
Transition state analysis involves the characterization of the high-energy, transient molecular structures that exist at the peak of the reaction energy profile. For the SNAr reaction of this compound, this would involve the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. Detailed analysis would describe the geometry of this transition state, including bond lengths and angles, and the distribution of charge. Unfortunately, no published studies were found that provide these specific details for this compound.
Thermodynamic Driving Forces in Transformations
The thermodynamic driving force of a reaction is determined by the change in Gibbs free energy (ΔG), which encompasses both enthalpy (ΔH) and entropy (ΔS) changes. A negative ΔG indicates a spontaneous reaction. To discuss the thermodynamic driving forces in the transformations of this compound, one would need access to thermochemical data for the reactants and products of its specific reactions. This data is essential for constructing reaction energy diagrams and understanding the position of equilibrium. Such specific thermodynamic data for reactions involving this compound is not available in the reviewed literature.
2,6 Dibromonicotinonitrile As a Strategic Building Block in Organic Synthesis
Modular Synthesis of Functionalized Pyridine (B92270) Derivatives
The presence of two bromine atoms at the 2- and 6-positions of the pyridine ring, ortho and para to the electron-withdrawing nitrile group, renders 2,6-dibromonicotinonitrile an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This modular approach allows for the programmed introduction of diverse substituents, leading to a vast library of functionalized pyridine derivatives.
Key to this strategy is the differential reactivity of the two C-Br bonds. The bromine at the 6-position is generally more susceptible to oxidative addition to a palladium(0) catalyst due to its para-relationship with the strongly electron-withdrawing cyano group, which makes the C6-Br bond more polarized and thus more reactive. This inherent difference in reactivity can be exploited to achieve selective mono-functionalization, followed by a second, distinct cross-coupling reaction at the less reactive C2-position.
Commonly employed cross-coupling reactions for the functionalization of this compound include:
Suzuki-Miyaura Coupling: This versatile reaction introduces aryl, heteroaryl, or vinyl substituents by coupling with boronic acids or their esters. By carefully controlling reaction conditions, such as the choice of palladium catalyst, ligand, and base, selective mono- or di-arylation can be achieved. For instance, the reaction of this compound with one equivalent of an arylboronic acid can preferentially yield the 6-aryl-2-bromonicotinonitrile intermediate, which can then be subjected to a second Suzuki-Miyaura coupling with a different boronic acid to afford an unsymmetrically substituted 2,6-diaryl-nicotinonitrile. scispace.comresearchgate.net
Stille Coupling: Utilizing organostannanes as coupling partners, the Stille reaction offers a complementary method for introducing a wide range of carbon-based fragments. organic-chemistry.orglibretexts.orgwikipedia.org Similar to the Suzuki coupling, sequential reactions can be performed to install different groups at the 2- and 6-positions. The mild reaction conditions of the Stille coupling are often compatible with a broad array of functional groups. harvard.edu
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, enabling the introduction of primary and secondary amines, anilines, and other nitrogen-containing moieties. wikipedia.orglibretexts.org Selective mono-amination at the more reactive 6-position can be achieved, followed by further functionalization at the 2-position, providing access to a diverse range of aminopyridines. researchgate.netresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of C-C triple bonds by coupling with terminal alkynes. wikipedia.org This reaction is instrumental in the synthesis of arylalkynylpyridines, which are valuable precursors for more complex structures and can be used in the construction of rigid molecular scaffolds. organic-chemistry.orgscirp.org
The modular nature of these cross-coupling reactions allows for a combinatorial approach to the synthesis of functionalized pyridines, as illustrated in the table below.
| Reaction Type | Coupling Partner | Product Type | Potential for Sequential Reactions |
| Suzuki-Miyaura | Ar-B(OH)₂ | 2-Aryl-6-bromopyridines, 2,6-Diarylpyridines | High |
| Stille | Ar-SnR₃ | 2-Aryl-6-bromopyridines, 2,6-Diarylpyridines | High |
| Buchwald-Hartwig | R₂NH | 2-Amino-6-bromopyridines, 2,6-Diaminopyridines | High |
| Sonogashira | R-C≡CH | 2-Alkynyl-6-bromopyridines, 2,6-Dialkynylpyridines | High |
Access to Polycyclic and Heterocyclic Scaffolds
Beyond the synthesis of simple substituted pyridines, this compound serves as a strategic precursor for the construction of more complex polycyclic and heterocyclic scaffolds. The functional handles on the pyridine ring can be elaborated and then induced to participate in intramolecular cyclization reactions, leading to the formation of fused ring systems.
One common strategy involves the introduction of suitable functional groups at the 2- and/or 6-positions via the cross-coupling reactions described previously, followed by a subsequent cyclization step. For example, a Sonogashira coupling can be used to install a terminal alkyne, which can then undergo an intramolecular reaction with another functional group on the pyridine or a neighboring substituent to form a new ring.
Another approach involves a tandem reaction sequence where an intermolecular coupling is immediately followed by an intramolecular cyclization. For instance, the introduction of a substituent bearing a nucleophilic group at the 2-position could be followed by a nucleophilic attack on the nitrile group, leading to the formation of a fused pyrimidine ring.
Furthermore, the nitrile group itself can be a versatile handle for constructing fused rings. For example, it can be reduced to an aminomethyl group, which can then participate in cyclization reactions. Alternatively, the nitrile can react with binucleophiles to form fused heterocyclic systems.
Examples of heterocyclic scaffolds accessible from this compound derivatives include, but are not limited to:
Pyrido[2,3-d]pyrimidines: These can be synthesized by functionalizing the 2-position with an amine, followed by reaction of the nitrile group to form the fused pyrimidine ring.
Thieno[2,3-b]pyridines: Introduction of a sulfur-containing substituent can be followed by an intramolecular cyclization to form the thiophene ring.
Furopyridines: Analogous to the thienopyridines, the introduction of an oxygen-containing substituent can lead to the formation of a fused furan ring.
Naphthyridines: These can be accessed through multi-step sequences involving the formation of a second pyridine ring fused to the initial pyridine core.
The ability to construct such a diverse range of fused heterocyclic systems makes this compound a valuable starting material in medicinal chemistry and materials science, where such scaffolds are often found in biologically active molecules and functional materials. nih.govresearchgate.netmdpi.comthieme.denih.gov
Design and Synthesis of Advanced Molecular Architectures
The modularity and predictable reactivity of this compound make it an excellent platform for the design and synthesis of advanced molecular architectures with tailored properties. By strategically combining different cross-coupling reactions and other transformations, chemists can construct complex molecules with precise control over their three-dimensional structure and functionality.
One area where this compound has proven valuable is in the synthesis of sophisticated ligands for coordination chemistry. The pyridine nitrogen and the nitrile group, or substituents introduced at the 2- and 6-positions, can act as coordination sites for metal ions. By carefully designing the substituents, ligands with specific bite angles, electronic properties, and steric environments can be synthesized. For example, the sequential introduction of two different chelating groups at the 2- and 6-positions can lead to the formation of unsymmetrical pincer ligands.
Furthermore, this compound can be used as a building block for the construction of molecular wires and other functional organic materials. The rigid pyridine core and the ability to introduce conjugated substituents via reactions like the Sonogashira and Suzuki couplings allow for the creation of extended π-systems with interesting electronic and photophysical properties. For instance, a series of alternating pyridine and acetylene units can be assembled to form oligomeric or polymeric structures with potential applications in molecular electronics.
The synthesis of a Ru(II) complex based on a 2,6-di(quinolin-8-yl)pyridine ligand, which could be conceptually derived from a 2,6-dibromopyridine scaffold, highlights the potential for creating complex, functional molecules. db-thueringen.de The principles of sequential and orthogonal C-C bond-forming reactions demonstrated in such systems can be directly applied to this compound to assemble elaborate structures such as dyads and triads for studies in energy and electron transfer.
The table below outlines some examples of advanced molecular architectures that can be conceptually designed and synthesized using this compound as a key building block.
| Architecture Type | Key Synthetic Strategies | Potential Applications |
| Unsymmetrical Pincer Ligands | Sequential Suzuki/Stille and Buchwald-Hartwig reactions | Homogeneous catalysis, sensor technology |
| Molecular Wires | Iterative Sonogashira or Suzuki couplings | Molecular electronics, photovoltaics |
| Functional Dyes | Introduction of donor and acceptor groups via cross-coupling | Dye-sensitized solar cells, imaging agents |
| Supramolecular Assemblies | Introduction of self-assembling motifs | Host-guest chemistry, materials science |
Orthogonal Functional Group Manipulations for Diverse Chemical Libraries
A key advantage of this compound in the context of combinatorial chemistry and drug discovery is the potential for orthogonal functional group manipulations. The molecule possesses three distinct reactive sites: the C2-Br bond, the C6-Br bond, and the C3-nitrile group. The differential reactivity of the two bromine atoms, as discussed earlier, provides one level of orthogonality. The nitrile group offers a second, distinct set of chemical transformations that are generally compatible with the conditions used for palladium-catalyzed cross-coupling.
This orthogonality allows for the systematic and independent modification of each position, enabling the generation of large and diverse chemical libraries from a single starting material. cam.ac.ukfrontiersin.orgnih.govnih.govcam.ac.uk A typical strategy for creating such a library would involve:
First Diversification Step: Selective functionalization at the more reactive C6-position using a set of diverse building blocks via a robust reaction such as the Suzuki or Buchwald-Hartwig coupling.
Second Diversification Step: Functionalization of the remaining C2-position with a second set of building blocks, again using a palladium-catalyzed cross-coupling reaction.
Third Diversification Step: Modification of the nitrile group. This can involve a variety of transformations, including:
Hydrolysis to a carboxylic acid or amide.
Reduction to a primary amine.
Cycloaddition reactions to form heterocycles such as tetrazoles.
Reaction with organometallic reagents to form ketones.
This three-dimensional diversification strategy allows for the rapid exploration of a large chemical space around the central pyridine scaffold. The resulting libraries of compounds can then be screened for biological activity, leading to the identification of new drug candidates or chemical probes.
The concept of sequential cross-coupling reactions is crucial for this approach. organic-chemistry.orgnih.gov For example, a sequential borylation/Suzuki-Miyaura cross-coupling protocol could be envisioned where the C6-Br bond is first converted to a boronic ester, which is then used in a Suzuki coupling, followed by a different cross-coupling reaction at the C2-Br position. researchgate.net
The following table summarizes the orthogonal functional group manipulations possible with this compound for the generation of diverse chemical libraries.
| Reactive Site | Primary Transformation | Secondary Transformation | Introduced Diversity |
| C6-Br | Pd-catalyzed cross-coupling | - | Aryl, heteroaryl, vinyl, alkyl, amino, alkynyl groups |
| C2-Br | Pd-catalyzed cross-coupling | - | Aryl, heteroaryl, vinyl, alkyl, amino, alkynyl groups |
| C3-CN | Hydrolysis, Reduction, Cycloaddition | Derivatization of resulting acid, amide, or amine | Carboxylic acids, amides, amines, tetrazoles, ketones |
Theoretical and Computational Studies of 2,6 Dibromonicotinonitrile
Quantum Chemical Investigations (DFT, Ab Initio)
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide profound insights into the intrinsic properties of molecules like 2,6-dibromonicotinonitrile. researchgate.netnih.gov These computational approaches allow for the detailed examination of electronic structure, reaction pathways, and other molecular characteristics that are often challenging to probe experimentally.
The electronic structure of a molecule is fundamental to its reactivity and physical properties. unlp.edu.ar Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these investigations. wikipedia.org The energy and distribution of these orbitals determine a molecule's ability to donate or accept electrons. mdpi.com
For pyridine (B92270) derivatives, the electronic landscape is significantly influenced by the electronegative nitrogen atom, which tends to withdraw electron density from the ring. matanginicollege.ac.in In the case of this compound, the presence of two bromine atoms and a nitrile group further modulates the electronic properties. DFT calculations can elucidate the energies of the HOMO and LUMO, and the resulting energy gap (ΔE). A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, whereas a small gap suggests the opposite. nih.gov
The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. mdpi.com For instance, the LUMO is often localized on atoms that are electron-deficient and thus susceptible to nucleophilic attack, while the HOMO is concentrated on electron-rich sites prone to electrophilic attack.
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance in this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. A higher energy suggests a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. A lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
This table presents a conceptual framework for the type of data generated from DFT calculations on this compound. Specific energy values would require dedicated computational studies.
Computational chemistry is a powerful tool for mapping out the potential energy surface (PES) of a chemical reaction, thereby elucidating its mechanism. nih.gov This involves identifying reactants, products, intermediates, and, crucially, transition states. ic.ac.uk A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. osti.gov
For reactions involving this compound, such as nucleophilic aromatic substitution, DFT calculations can model the geometry and energy of the transition states. e3s-conferences.org By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur. This is particularly valuable in understanding the regioselectivity and stereoselectivity of reactions.
The process often involves starting with the reactant and product structures and then using algorithms to find the lowest energy path between them. researchgate.net The highest point on this path corresponds to the transition state. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
Pyridine is an aromatic heterocycle, satisfying Hückel's rule with 6 π-electrons in a cyclic, planar system. libretexts.orgmasterorganicchemistry.com The introduction of substituents, as in this compound, can influence the degree of aromaticity. Aromaticity is associated with enhanced stability, and its quantification is a subject of ongoing research.
Computational methods offer several ways to analyze aromaticity. These include magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), and electronic criteria, which examine electron delocalization. Geometric criteria, which look at bond length equalization, can also be employed. For pyridine and its derivatives, the nitrogen atom's lone pair is in an sp2 hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. matanginicollege.ac.inlibretexts.org The π-system is formed by one p-orbital from each of the five carbon atoms and the nitrogen atom, containing a total of six π-electrons. uou.ac.in
Crystal Structure Analysis and Intermolecular Interactions
The arrangement of molecules in the solid state is crucial for understanding a compound's physical properties, such as melting point, solubility, and polymorphism.
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.organton-paar.com This technique involves diffracting X-rays off a single crystal of the material. wordpress.com The resulting diffraction pattern is then used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision. rsc.org
For this compound, a crystal structure determination would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. It would also show how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as halogen bonding, π-π stacking, or dipole-dipole interactions. beilstein-journals.org
Table 2: Crystallographic Data for a Hypothetical this compound Crystal
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 12.3 |
| c (Å) | 5.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 535.95 |
| Z | 4 |
This table provides an example of the kind of data obtained from an X-ray crystallographic analysis. The values are hypothetical and for illustrative purposes only. researchgate.net
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is defined as the region where the electron density of a molecule in a crystal is greater than the sum of the electron densities of all other molecules. nih.gov
Energy Framework Computations and Lattice Stabilization
Energy framework analysis is a computational method used to investigate the intermolecular interaction energies within a crystal lattice. It provides a visual and quantitative understanding of the forces that hold molecules together in a crystalline solid, which is crucial for predicting crystal morphology and understanding physical properties like stability and solubility. The analysis calculates the interaction energies between a central molecule and its neighbors and categorizes them into electrostatic, dispersion, repulsion, and polarization components.
Table 1: Illustrative Breakdown of Interaction Energy Components in a Molecular Crystal
| Interaction Type | Description | Expected Contribution for this compound |
|---|---|---|
| Electrostatic | Arises from the interaction between the permanent charge distributions (multipole moments) of the molecules. | Moderate; driven by the polar nitrile group and the electronegative bromine and nitrogen atoms. |
| Dispersion | Attractive force resulting from instantaneous fluctuations in electron density (London dispersion forces). | Significant; a major contributor for non-polar molecules and large atoms like bromine. |
| Repulsion | Short-range repulsive force that occurs when molecules get too close, due to the Pauli exclusion principle. | Balances the attractive forces to determine intermolecular distances. |
| Polarization/Induction | Attractive force arising from the distortion of a molecule's electron cloud by the electric field of a neighboring molecule. | Moderate; the polar nitrile group can induce dipoles in neighboring molecules. |
Hydrogen Bonding and Halogen Bonding Interactions
Non-covalent interactions such as hydrogen and halogen bonds are critical in determining the supramolecular assembly and crystal engineering of organic compounds.
Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction where a halogen atom (Lewis acid) acts as an electrophilic species, accepting electron density from a Lewis base. nih.gov This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond. mappingignorance.org In this compound, the two bromine atoms attached to the electron-withdrawing pyridine ring are potential halogen bond donors.
Hydrogen Bonding: While this compound lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···N and C-H···Br hydrogen bonds. The aromatic C-H groups on the pyridine ring can act as weak hydrogen bond donors, with the lone pair of the pyridine or nitrile nitrogen atom serving as an acceptor. wikipedia.org These C-H···O/N interactions, though weaker than traditional hydrogen bonds, are known to play a significant role in the stabilization of crystal structures. wikipedia.org The bromine atoms, with their lone pairs, could also potentially act as weak hydrogen bond acceptors.
Table 2: Potential Non-Covalent Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
|---|---|---|---|
| Halogen Bond | C-Br | N (pyridine/nitrile) | 2 - 5 |
| Halogen Bond | C-Br | Br | 1 - 3 |
| Hydrogen Bond | C-H (ring) | N (pyridine/nitrile) | 0.5 - 2 |
| Hydrogen Bond | C-H (ring) | Br | < 1 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of molecules. wustl.edu This technique is invaluable for understanding how molecules behave in different environments, such as in solution or at interfaces.
Conformational Analysis and Dynamic Behavior
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a relatively rigid molecule like this compound, the scope for large-scale conformational changes is limited compared to molecules with long, flexible chains.
The primary conformational freedom would involve the rotation of the cyano (-C≡N) group relative to the plane of the pyridine ring. However, this rotation is generally considered to have a very low energy barrier and the planar conformation is expected to be the most stable. The dynamic behavior of the molecule would be dominated by intramolecular vibrations, such as the stretching and bending of bonds, and the rotations or "wagging" of the entire molecule within its local environment. In a condensed phase, MD simulations could reveal the preferred orientations and the extent of librational (oscillatory) motion of the molecule within the crystal lattice or a solvent cage.
Table 3: Conformational Aspects of this compound
| Rotational Bond | Description of Motion | Expected Energy Barrier | Most Stable Conformation |
|---|
Emerging Research Directions and Future Perspectives of 2,6 Dibromonicotinonitrile
Integration in Photocatalytic Systems
The pursuit of sustainable and efficient chemical transformations has propelled the exploration of novel photocatalytic systems. Within this context, 2,6-dibromonicotinonitrile is emerging as a valuable building block for the design of advanced organic photocatalysts. Its unique electronic and structural properties make it a compelling candidate for facilitating light-driven reactions.
Design of Pyridine-Based Organic Photocatalysts
The pyridine (B92270) nucleus is a cornerstone in the design of a diverse array of organic photocatalysts. researchgate.netnih.gov The development of pyridine-based photocatalysts is a dynamic area of research, with applications ranging from C-H functionalization to the production of solar fuels. chemrxiv.orgnih.gov The introduction of bromine atoms at the 2 and 6 positions of the nicotinonitrile framework significantly influences the molecule's electronic properties, enhancing its potential as a photocatalyst. These modifications can lead to the development of catalysts with tailored light absorption and redox potentials. nih.gov
Recent advancements have seen the creation of pyridine N-oxide ylide covalent organic frameworks (COFs) that can generate biradicals through spontaneous intramolecular single-electron transfer. researchgate.net The incorporation of electron-withdrawing groups is a key strategy in the design of these materials. researchgate.net While direct studies on this compound's incorporation into such systems are still emerging, its electron-deficient nature, a consequence of the two bromine atoms and the nitrile group, makes it a promising candidate for constructing novel photocatalysts. The development of such catalysts aligns with the principles of green chemistry by enabling reactions under mild conditions. researchgate.net
Role in Electron Transfer and Charge Separation Mechanisms
Efficient electron transfer and charge separation are critical for successful photocatalysis. nih.govrsc.org Upon photoexcitation, a photocatalyst must effectively separate charges to generate the reactive species that drive chemical reactions. edinst.comdiva-portal.org The process involves the transfer of an electron from a photoexcited donor to an acceptor, resulting in a radical cation and a radical anion. edinst.com The energy for this process can be estimated using the Rehm-Weller equation. edinst.com
The structure of this compound suggests a potential role in facilitating these fundamental processes. The electron-withdrawing nature of the bromo and cyano substituents can create a favorable electronic landscape for accepting electrons, thus promoting charge separation. In a photocatalytic system, this compound could act as a key component in mediating the transfer of electrons from a light-harvesting molecule to a substrate. The efficiency of this process is often dictated by the distance and orbital overlap between the donor and acceptor moieties. edinst.com
Research into non-fullerene organic donor-acceptor blends has provided insights into the mechanisms of charge separation. nsf.gov These studies reveal that rapid and efficient charge separation can occur even with a small energy offset at the heterojunction. nsf.gov The principles uncovered in these systems could inform the design of photocatalysts incorporating this compound to optimize charge transfer dynamics.
Advanced Material Science Applications
The versatility of this compound extends beyond photocatalysis into the realm of advanced material science. Its reactive sites and rigid core structure make it an attractive precursor for the synthesis of novel polymers and functional materials with unique properties.
Precursors for Polymer Synthesis and Functional Materials
The presence of two bromine atoms on the pyridine ring of this compound provides reactive handles for various cross-coupling reactions, making it a valuable monomer for polymer synthesis. This allows for its incorporation into the main chain of polymers, leading to materials with tailored thermal, electronic, and mechanical properties. For instance, poly(2,6-dimethyl phenyl oxide) (PPO) is known for its low dissipation factor, a desirable characteristic for high-frequency communication applications. mdpi.com By analogy, incorporating the this compound unit into polymer backbones could lead to new insulating materials with enhanced properties. mdpi.com
The synthesis of polymers from functionalized monomers is a well-established strategy. rsc.orgmdpi.com For example, acyclic diene metathesis (ADMET) polymerization has been used to create polymers with precise structures and functionalities. d-nb.info The adaptability of such polymerization techniques could be leveraged for the synthesis of polymers containing the this compound moiety. Furthermore, the development of polymers from bio-based precursors like 2,5-furandicarboxylic acid highlights the trend towards sustainable materials. mdpi.com
Exploration of Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. beilstein-journals.orguclouvain.beunsw.edu.auunamur.bebeilstein-journals.org These interactions, including hydrogen bonding and π-π stacking, are fundamental to the organization of biological systems and the creation of novel functional materials. unsw.edu.au The field of supramolecular chemistry is continuously evolving, with new concepts and applications emerging regularly. beilstein-journals.org
The planar, aromatic structure of this compound, combined with the potential for halogen bonding and other non-covalent interactions, makes it a compelling building block for supramolecular assembly. The self-assembly of molecules into well-defined nano- and microscopic structures is of great interest for applications in electronics and optoelectronics. mdpi.com For instance, derivatives of pyrene (B120774) have been shown to self-assemble into nanowires and nanoribbons. mdpi.com
The precise control over molecular architecture offered by supramolecular chemistry can lead to materials with emergent properties. unamur.be The study of self-assembled monolayers has revealed the formation of complex structures, such as two-dimensional quasicrystals from ferrocenecarboxylic acid. nih.gov The principles of molecular recognition and self-assembly can be applied to this compound to construct intricate architectures with potential applications in sensing, catalysis, and drug delivery. unamur.benih.govsioc-journal.cn
Mechanochemical Transformations
Mechanochemistry, the use of mechanical force to induce chemical reactions, is gaining recognition as a powerful and sustainable synthetic methodology. beilstein-journals.org This approach often leads to different reaction pathways and products compared to traditional solution-based methods.
The investigation of mechanochemical transformations involving this compound is a nascent but promising research area. The application of mechanical energy, typically through ball milling, can promote reactions in the solid state, reducing or eliminating the need for solvents. beilstein-journals.org This aligns with the principles of green chemistry by minimizing waste and energy consumption.
Studies on other organic systems have demonstrated the feasibility of mechanochemical synthesis for a variety of compounds, including organic salts and cocrystals. frontiersin.org For example, the reaction between glycine (B1666218) and oxalic acid dihydrate under mechanical treatment has been shown to proceed through a distinct intermediate phase before forming the final product. frontiersin.org The insights gained from such studies can guide the exploration of mechanochemical reactions with this compound. The high reactivity of the bromine atoms in this compound could be harnessed in mechanochemical cross-coupling reactions or nucleophilic substitution reactions, potentially leading to novel and efficient synthetic routes for functionalized pyridine derivatives. The field of mechanochemistry is expanding to include catalysis and the synthesis of polymers, opening up new avenues for the application of this compound in materials science. beilstein-journals.org
Sustainable Synthesis and Green Chemistry Applications
The principles of green chemistry, which advocate for the reduction of waste and energy consumption, are increasingly influencing the synthesis of heterocyclic compounds. researchgate.netfigshare.com For a molecule like this compound, this translates to developing more efficient and environmentally benign synthetic routes and utilizing it in sustainable applications.
Current synthetic strategies for related dihalopyridines often rely on traditional methods that can be energy-intensive and generate significant waste. However, emerging techniques offer greener alternatives. One promising approach is the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for the synthesis of various nicotinonitrile derivatives. bu.edu.egtandfonline.comscilit.com This technology offers a pathway to reduce energy consumption and potentially minimize the use of high-boiling point solvents. bu.edu.eg
Another key area of green chemistry is the development of sustainable catalytic systems. For the functionalization of dihalopyridines, palladium-based catalysts are often employed. Recent advancements have focused on creating highly active catalysts that can be used in low concentrations and in environmentally friendly solvent systems like water. mdpi.com For instance, palladium nanoparticles supported on materials like chitosan (B1678972) have demonstrated high efficiency and reusability in cross-coupling reactions, which could be extrapolated to the synthesis and modification of this compound. mdpi.com
The application of flow chemistry also presents a significant opportunity for the sustainable production and functionalization of pyridine derivatives. rsc.org Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to traditional batch processes.
Below is a table summarizing potential green chemistry approaches applicable to the synthesis and functionalization of this compound, based on research on related compounds.
| Green Chemistry Approach | Potential Advantage for this compound | Relevant Research on Analogues |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. | Efficient synthesis of nicotinonitrile nucleosides and other derivatives. bu.edu.egtandfonline.com |
| Sustainable Catalysis | Use of recyclable catalysts, reactions in green solvents (e.g., water). | Palladium nanoparticles on chitosan for cross-coupling reactions. mdpi.com |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and waste reduction. | Synthesis of pyridinium (B92312) salts with high efficiency. rsc.org |
| Electrochemical Synthesis | Use of electricity as a clean reagent, reducing the need for chemical oxidants/reductants. | Electrochemical bromination and cross-coupling of dihalopyridines. researchgate.netrsc.org |
Unexplored Reactivity Pathways and Functionalizations
The two bromine atoms at the C2 and C6 positions of this compound are prime sites for a variety of chemical transformations, acting as excellent leaving groups in cross-coupling reactions. The electron-withdrawing nitrile group at the C3 position further influences the reactivity of the pyridine ring, making it a unique substrate for novel functionalizations.
One of the most promising areas for unexplored reactivity is the selective functionalization of the two bromine atoms. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are well-established for halopyridines. snnu.edu.cn However, achieving selective mono-functionalization of a dihalo-substituted pyridine remains a synthetic challenge. The development of new catalyst systems that can differentiate between the two bromine atoms would open up pathways to asymmetrically substituted pyridines, significantly expanding the molecular diversity accessible from this starting material. For instance, Sonogashira cross-coupling has been successfully applied to 6-bromo-3-fluoro-2-cyanopyridine, suggesting a similar potential for this compound. soton.ac.uk
Direct C-H functionalization represents another frontier. researchgate.netrsc.org While the bromine atoms are the most reactive sites, the C-H bond at the C4 position could potentially be targeted for functionalization. Overcoming the inherent electronic preference for reactions at the C2 and C6 positions is a significant challenge but could lead to the development of novel synthetic methodologies. nih.gov
The nitrile group itself offers a handle for further transformations. For example, 2-cyanopyridines have been shown to participate in "click-like" reactions with 1,2-aminothiols to form thiazolines, a reaction that is biocompatible and proceeds under mild, aqueous conditions. iris-biotech.de Exploring this reactivity with this compound could lead to the synthesis of novel bioconjugates and macrocyclic structures.
The following table outlines potential functionalization reactions for this compound based on the reactivity of analogous compounds.
| Reaction Type | Potential Product | Significance |
| Selective Mono-Sonogashira Coupling | 2-Alkynyl-6-bromonicotinonitrile | Intermediate for further diverse functionalization. |
| Homocoupling Reaction | Bipyridine derivatives | Building blocks for ligands and functional materials. |
| C-H Functionalization at C4 | 4-Substituted-2,6-dibromonicotinonitrile | Access to a new substitution pattern. |
| Nitrile Group Transformation (Click-like reaction) | Thiazoline-fused pyridine | Synthesis of novel heterocyclic systems and bioconjugates. iris-biotech.de |
| Radical Functionalization | C-H pyridylation of other molecules | Use as a building block in complex molecule synthesis. researchgate.net |
Q & A
Q. What are the key safety considerations when handling 2,6-Dibromonicotinonitrile in laboratory settings?
Methodological Answer:
- Safety Protocols : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Avoid skin contact, as halogenated nitriles may cause irritation .
- First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15 minutes. Seek medical attention if symptoms persist .
- Waste Disposal : Collect waste in labeled containers and dispose via certified hazardous waste services to prevent environmental contamination .
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes :
- Direct Bromination : React nicotinonitrile with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperatures (0–5°C) to avoid over-bromination .
- Cross-Coupling : Use Pd-catalyzed coupling reactions for regioselective bromine introduction, as demonstrated in analogous pyridinecarbonitrile syntheses .
- Optimization Strategies :
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Direct Bromination | FeCl₃ | 0–5°C | 65–75 | |
| Pd-Catalyzed Coupling | Pd(OAc)₂ | 80°C | 80–85 |
Advanced Research Questions
Q. How can computational methods like molecular docking and dynamic simulations be applied to study the reactivity of this compound?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with biological targets (e.g., enzymes in fluorinated drug synthesis). Parameterize halogen interactions using force fields like AMBER .
- Dynamic Simulations : Perform MD simulations (GROMACS) to analyze stability in solvent environments. Focus on bromine’s electron-withdrawing effects on the pyridine ring’s electronic density .
- ADMET Predictions : Employ tools like SwissADME to assess pharmacokinetic properties, leveraging data from structurally similar compounds (e.g., 2-methoxy-4,6-diphenylnicotinonitrile) .
Q. What strategies are effective in resolving contradictions in spectroscopic data during structural characterization?
Methodological Answer:
Q. Table 2: Key Spectroscopic Benchmarks
| Technique | Expected Data | Reference |
|---|---|---|
| H NMR | δ 8.5–9.0 ppm (pyridine H) | |
| IR | 2220 cm⁻¹ (C≡N stretch) | |
| MS | m/z 257 [M+H]⁺ (calculated) |
Q. How can researchers design experiments to evaluate the catalytic activity of this compound in cross-coupling reactions?
Methodological Answer:
- Experimental Design :
- Mechanistic Probes : Use Hammett plots to correlate substituent effects on the pyridine ring with reaction rates .
Q. What methodological approaches are recommended for systematic literature reviews on halogenated nicotinonitriles?
Methodological Answer:
- Review Types : Conduct scoping reviews to map synthesis methods or systematic reviews with meta-analysis for toxicity data aggregation .
- Search Strategy : Use databases (SciFinder, Reaxys) with keywords: “halogenated pyridinecarbonitriles,” “bromination mechanisms,” and “structure-activity relationships.” Exclude non-peer-reviewed sources (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
